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Introduction

Umifenovir hydrochloride monohydrate, commercially known as Arbidol, is a broad-

spectrum antiviral agent developed in Russia.[1] Chemically identified as ethyl-6-bromo-4-

[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate

hydrochloride monohydrate, it is licensed for the prophylaxis and treatment of influenza and

other acute respiratory viral infections in Russia and China.[1][2][3][4] Umifenovir exhibits

activity against a wide range of enveloped and non-enveloped RNA and DNA viruses.[1][5] Its

primary mechanism of action involves the inhibition of viral entry into host cells by preventing

the fusion of the viral lipid envelope with cellular membranes.[2][5][6][7] Additionally, it

demonstrates host-targeting effects, including immunomodulatory properties and interference

with specific cellular signaling pathways.[6][7][8] This guide provides an in-depth overview of

the in vitro antiviral spectrum of Umifenovir, presenting quantitative data, detailed experimental

protocols, and visualizations of relevant pathways and workflows.

Quantitative Data: In Vitro Antiviral Activity of
Umifenovir
The following tables summarize the in vitro efficacy of Umifenovir against a diverse panel of

viruses, detailing the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50),

and the resulting selectivity index (SI).
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Table 1: Antiviral Activity against Coronaviridae

Virus
Family
&
Species

Virus
Strain/Is
olate

Cell
Line

EC50
(µM)

CC50
(µM)

Selectiv
ity
Index
(SI)

Assay
Method

Referen
ce

Coronavi

ridae

SARS-

CoV-2
Dubrovka

Vero

CCL81

23.6 ±

2.0 (at

0.001

MOI)

106.2 ±

9.9
4.5

MTT

Assay
[2]

29.0 ±

8.4 (at

0.005

MOI)

3.7 [2]

(Not

Specified

)

Vero E6

15.37 ±

3.6 to

28.0 ±

1.0

97.5 ±

6.7
~3.5 - 6.3

Plaque

Assay /

qRT-PCR

[2][4]

SARS-

CoV

(Not

Specified

)

CMK-AH-

1 (D)

>50%

inhibition

at 90 µM

145.0 ±

5.0
N/A

Plaque

Assay /

Yield

Reductio

n

[2][3][4]

[9]

Human

Coronavi

rus 229E

(Not

Specified

)

Vero E6
10.0 ±

0.5

97.5 ±

6.7
9.8

Plaque

Assay
[2][3][4]

Human

Coronavi

rus OC43

(Not

Specified

)

Vero E6 9.0 ± 0.4
97.5 ±

6.7
10.8

Plaque

Assay
[2][3][4]

Table 2: Antiviral Activity against Flaviviridae
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Virus
Family
&
Species

Virus
Strain/Is
olate

Cell
Line

EC50
(µM)

CC50
(µM)

Selectiv
ity
Index
(SI)

Assay
Method

Referen
ce

Flavivirid

ae

Zika

Virus

(ZIKV)

MR766 Vero
12.09 ±

0.77

89.72 ±

0.19
7.4

Reed-

Muench
[1]

Paraiba_

01
Vero

10.57 ±

0.74
8.5 [1]

West Nile

Virus

(WNV)

Eg101 Vero
18.78 ±

0.21

89.72 ±

0.19
4.8

Reed-

Muench
[1]

13-104 Vero
19.16 ±

0.29
4.7 [1]

Tick-

Borne

Encephal

itis Virus

(TBEV)

Hypr Vero
18.67 ±

0.15

89.72 ±

0.19
4.8

Reed-

Muench
[1]

Table 3: Antiviral Activity against Orthomyxoviridae and other Viruses
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Virus
Family
&
Species

Virus
Strain/Is
olate

Cell
Line

EC50
(µM)

CC50
(µM)

Selectiv
ity
Index
(SI)

Assay
Method

Referen
ce

Orthomy

xoviridae

Influenza

A & B
Various MDCK

2.5 - 20

µM

Not

specified
N/A

Not

specified
[10]

Picornavi

ridae

Coxsacki

evirus B4

(CVB4)

(Not

Specified

)

HeLa /

Cardiomy

ocytes

Dose-

depende

nt

inhibition

(4-12

µM)

Not

specified
N/A

Cell

Viability

Assay

[8]

Herpesvir

idae

Herpes

Simplex

Virus 1

(HSV-1)

(Not

Specified

)

(Not

Specified

)

10.49 µM

(Plaque)

/ 4.40 µM

(Yield)

Not

specified
N/A

Plaque

Assay /

Virus

Yield

[11]

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The

following sections outline standard protocols used in the evaluation of Umifenovir.

Cell Lines and Culture
Common Cell Lines: Vero E6, Vero CCL81, GMK-AH-1(D), and Huh-7 cells are frequently

used for evaluating Umifenovir's activity against various viruses.[1][2]
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Culture Conditions: Cells are typically cultured in appropriate media (e.g., Dulbecco's

Modified Eagle Medium or Eagle's Minimum Essential Medium) supplemented with fetal

bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin). Cells are

maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of Umifenovir that is toxic to the host cells (CC50).

Cell Seeding: Seed cells (e.g., Vero E6) into 96-well microtiter plates and incubate until a

confluent monolayer is formed.[3]

Compound Addition: Prepare serial dilutions of Umifenovir in culture medium. Remove the

old medium from the cells and add the compound dilutions to the wells. Include "cell control"

wells with medium only.

Incubation: Incubate the plates for a period that mimics the duration of the antiviral assay

(typically 48-72 hours).[3]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for several hours, allowing viable cells to convert the MTT

into formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Data Analysis: Measure the optical density (OD) using a spectrophotometer. The CC50 value

is calculated as the compound concentration that reduces cell viability by 50% compared to

untreated controls.[12]

Antiviral Activity Assays
This assay quantifies the inhibition of infectious virus particle formation.

Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.[12]

Virus Infection: Infect the cells with a dilution of the virus calculated to produce a countable

number of plaques (e.g., 50-100 per well).[12] Allow the virus to adsorb for 1-2 hours at

37°C.[12]
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Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cell

monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with

various concentrations of Umifenovir.[12]

Incubation: Incubate the plates at 37°C for several days until viral plaques are visible.[12]

Visualization and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like

crystal violet to visualize the plaques.[12] Count the number of plaques in each well.

Data Analysis: The EC50 is determined as the concentration of Umifenovir that reduces the

number of plaques by 50% compared to the virus control wells.[12]

This method assesses the ability of the compound to prevent virus-induced cell death.

Protocol: In a 96-well plate with a cell monolayer, various dilutions of the test compound are

added.[13]

Infection: Within minutes, the virus is added at a specific multiplicity of infection (MOI).[13]

Incubation: The plate is incubated at 37°C until 80-100% CPE is observed in the untreated,

infected control wells (typically 72-120 hours).[13][14]

Evaluation: The inhibition of CPE is assessed either microscopically or by using a cell

viability stain (e.g., neutral red or MTT).[13]

Data Analysis: The EC50 is calculated as the compound concentration required to inhibit the

viral CPE by 50%.

This assay measures the reduction in viral RNA production.

Infection and Treatment: Cells are infected with the virus and treated with different

concentrations of Umifenovir as described in other assays.

RNA Extraction: At a specific time post-infection (e.g., 24 or 48 hours), total RNA is extracted

from the cell supernatant or cell lysate using a commercial kit.[10][11]

qRT-PCR: The extracted RNA is subjected to quantitative reverse transcription PCR (qRT-

PCR) using primers and probes specific to a viral gene.
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Data Analysis: The amount of viral RNA is quantified and compared between treated and

untreated samples to determine the percent inhibition. The EC50 is the concentration that

reduces the viral RNA level by 50%.

Mechanism of Action and Signaling Pathways
Umifenovir's antiviral activity is multifaceted, involving both direct action on the virus and

modulation of host cell functions.

Inhibition of Viral Fusion: The principal mechanism is the inhibition of virus-cell membrane

fusion.[2] For influenza virus, Umifenovir targets the hemagglutinin (HA) protein, stabilizing

its pre-fusion conformation and preventing the pH-induced conformational changes

necessary for entry.[6] This traps the virus in the endosome. For other viruses like SARS-

CoV-2, it interferes with the spike glycoprotein and can block both the entry and post-entry

stages of replication.[10][15]

Host-Targeting and Immunomodulation: Umifenovir also acts as a host-targeting antiviral.[8]

It can induce interferon production, a key component of the innate immune response.[5][7]

Furthermore, studies on Coxsackievirus B4 (CVB4) have shown that Umifenovir can

epigenetically regulate the expression of Interleukin-10 (IL-10).[8] It achieves this by blocking

the nuclear translocation of p38 and the subsequent p38-MAPK signaling pathway, which in

turn inhibits virus-induced IL-10 expression.[8] This dual function of direct viral inhibition and

immune pathway regulation highlights its broad-spectrum potential.[8]

Visualizations
The following diagrams illustrate a typical experimental workflow for assessing antiviral efficacy

and a key host-targeting signaling pathway affected by Umifenovir.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8402645/
https://www.benchchem.com/pdf/Umifenovir_s_Mechanism_of_Action_Against_Influenza_Virus_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7195821/
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/umifenovir-potential-for-covid-19-treatment
https://pmc.ncbi.nlm.nih.gov/articles/PMC9927110/
https://www.mdpi.com/2227-9717/11/3/922
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/growing-importance-umifenovir-viral-infections
https://pmc.ncbi.nlm.nih.gov/articles/PMC9927110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9927110/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9927110/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Acquisition & Analysis

1. Seed Host Cells
in 96-well plates

2. Prepare Serial Dilutions
of Umifenovir

3. Treat Cells with Umifenovir
(Two parallel plates)

Plate A:
Add Virus (Antiviral Assay)

Plate B:
No Virus (Cytotoxicity Assay)

4. Incubate
(e.g., 48-72 hours)

5. Measure Cell Viability
(e.g., MTT Assay)

Calculate CC50
(from Plate B data)

Calculate EC50
(from Plate A data)

Calculate Selectivity Index
(SI = CC50 / EC50)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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